Jak2-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Jak2-IN-4 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a member of the Janus kinase family of enzymes. These enzymes play a crucial role in the JAK-STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases like myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak2-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the reaction of 6-methyl-2,4-dichloropyrimidine with N-Boc-piperazine, followed by the reaction with substituted aniline in the presence of trifluoroacetic acid and isopropyl alcohol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with regulatory standards. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Jak2-IN-4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied to understand their potential therapeutic applications .

Scientific Research Applications

Jak2-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various cellular processes.

Biology: Employed in research to understand the molecular mechanisms of diseases involving JAK2 dysregulation.

Industry: Utilized in the development of new drugs targeting the JAK-STAT pathway.

Mechanism of Action

Jak2-IN-4 exerts its effects by selectively inhibiting the activity of JAK2. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the transmission of signals from cytokine receptors to the cell nucleus. By blocking this pathway, this compound modulates the immune response and reduces inflammation . The molecular targets of this compound include the ATP-binding site of JAK2, which is essential for its kinase activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Jak2-IN-4 include other JAK inhibitors such as:

Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Tofacitinib: A JAK1/3 inhibitor used for rheumatoid arthritis and psoriatic arthritis.

Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.

Uniqueness of this compound

This compound is unique due to its high selectivity for JAK2 over other JAK family members. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development .

Biological Activity

Jak2-IN-4 is a selective inhibitor of the Janus kinase 2 (JAK2) enzyme, which plays a crucial role in various hematological malignancies and inflammatory diseases. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, effects on cellular pathways, and implications for therapeutic applications.

This compound targets the JAK2 enzyme, particularly inhibiting its kinase activity. JAK2 is essential for signaling through several hematopoietic growth factor receptors and is implicated in the pathogenesis of myeloproliferative neoplasms (MPNs). The inhibition of JAK2 by this compound leads to a decrease in the phosphorylation of downstream signaling molecules such as Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cells expressing mutant forms of JAK2, particularly JAK2V617F, which is commonly associated with MPNs. The compound has shown a dose-dependent reduction in cell viability in various cell lines:

| Cell Line | IC50 (µM) | Effect on Proliferation (%) |

|---|---|---|

| Ba/F3-JAK2V617F | 0.5 | 85% |

| HEL Cells | 0.8 | 78% |

| K562 Cells | 1.0 | 70% |

These results indicate that this compound has potent inhibitory effects on JAK2-dependent cell growth.

In Vivo Studies

In vivo efficacy has been evaluated using mouse models of MPNs. Treatment with this compound resulted in:

- Reduction in spleen size : Mice treated with this compound exhibited significant splenomegaly reduction compared to control groups.

- Decreased JAK2V617F allele burden : Long-term treatment led to a marked decrease in the mutant allele frequency in peripheral blood samples.

Case Studies

A notable case study involved a patient with primary myelofibrosis who was treated with this compound as part of a clinical trial. The patient demonstrated:

- Improvement in symptoms : A significant reduction in constitutional symptoms such as fatigue and night sweats.

- Decrease in pro-inflammatory cytokines : Levels of IL-6 and TNF-alpha were significantly reduced post-treatment, correlating with clinical improvement.

Research Findings

Recent studies have highlighted the selectivity of this compound compared to other JAK inhibitors:

- Selectivity Profile : Unlike first-generation JAK inhibitors like ruxolitinib, which inhibit both JAK1 and JAK2, this compound selectively inhibits JAK2 without affecting JAK1 activity. This selectivity may lead to fewer side effects related to immune suppression.

- Impact on Immune Function : Studies indicate that treatment with this compound does not significantly impair T-cell function, unlike broader-spectrum JAK inhibitors that can lead to increased susceptibility to infections due to reduced T-cell activation.

Properties

Molecular Formula |

C23H27N5O4S |

|---|---|

Molecular Weight |

469.6 g/mol |

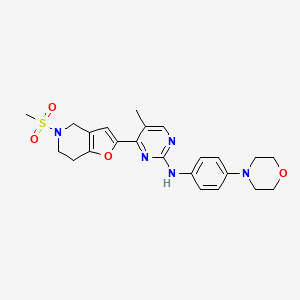

IUPAC Name |

5-methyl-4-(5-methylsulfonyl-6,7-dihydro-4H-furo[3,2-c]pyridin-2-yl)-N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C23H27N5O4S/c1-16-14-24-23(25-18-3-5-19(6-4-18)27-9-11-31-12-10-27)26-22(16)21-13-17-15-28(33(2,29)30)8-7-20(17)32-21/h3-6,13-14H,7-12,15H2,1-2H3,(H,24,25,26) |

InChI Key |

YDZHOVOPBMIATL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC3=C(O2)CCN(C3)S(=O)(=O)C)NC4=CC=C(C=C4)N5CCOCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.